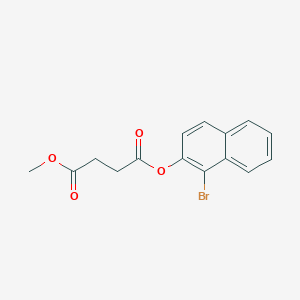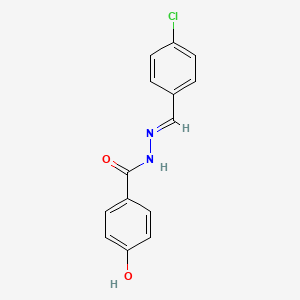![molecular formula C22H20N2O3S B3830302 N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B3830302.png)
N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide
説明
N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide, commonly known as DCDP, is a cyclopropane compound with potential biological applications. DCDP is a member of the family of sulfonylphenyl-containing compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of DCDP is thought to involve binding to the active site of CAIX, thereby inhibiting the enzyme's activity. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. DCDP has also been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in various tissues. Additionally, DCDP has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCDP are largely dependent on its mechanism of action. By inhibiting the activity of CAIX and CAII, DCDP can lead to a decrease in the pH of the tumor microenvironment and various tissues, respectively. This can have a range of effects on cellular metabolism and signaling pathways. Additionally, by inhibiting the production of pro-inflammatory cytokines and chemokines, DCDP can reduce inflammation and potentially modulate immune responses.
実験室実験の利点と制限
One advantage of DCDP is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the activity of CAIX and reduce the pH of the tumor microenvironment makes it a promising candidate for the treatment of various cancers. Additionally, its anti-inflammatory effects could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of DCDP is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses or combination therapies.
将来の方向性
There are several potential future directions for the research and development of DCDP. One area of interest is the optimization of its chemical structure to improve its potency and selectivity for CAIX. Additionally, further studies are needed to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Other potential future directions include exploring its antimicrobial properties and investigating its effects on cellular metabolism and signaling pathways.
科学的研究の応用
DCDP has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, DCDP has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis. DCDP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DCDP has demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-28(26,27)19-13-11-18(12-14-19)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFNSGESUFGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl [2,2,2-trifluoro-1-[(4-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830243.png)
![ethyl [2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830244.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3830251.png)
![methyl 4-[2-(4-nitrobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B3830255.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2,2-dimethylpropanamide](/img/structure/B3830275.png)
![2-methoxy-4-[2-(3-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3830276.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B3830279.png)
![1-(3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B3830280.png)



![3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3830325.png)